Einecs 301-257-4

Structural characterization Molecular formula Pharmaceutical reference standards

Einecs 301-257-4 (CAS 93982-68-4) is the L-lysine salt of acetylsalicylsalicylic acid (2-carboxyphenyl 2-(acetyloxy)benzoate), a dimeric ester formed between acetylsalicylic acid and salicylic acid. With molecular formula C22H26N2O8 and molecular weight 446.45 g/mol, this compound belongs to the class of basic amino acid salts of salicylate-derived NSAID-related acids.

Molecular Formula C22H26N2O8
Molecular Weight 446.4 g/mol
CAS No. 93982-68-4
Cat. No. B12683949
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEinecs 301-257-4
CAS93982-68-4
Molecular FormulaC22H26N2O8
Molecular Weight446.4 g/mol
Structural Identifiers
SMILESCC(=O)OC1=CC=CC=C1C(=O)OC2=CC=CC=C2C(=O)O.C(CCN)CC(C(=O)O)N
InChIInChI=1S/C16H12O6.C6H14N2O2/c1-10(17)21-14-9-5-3-7-12(14)16(20)22-13-8-4-2-6-11(13)15(18)19;7-4-2-1-3-5(8)6(9)10/h2-9H,1H3,(H,18,19);5H,1-4,7-8H2,(H,9,10)/t;5-/m.0/s1
InChIKeyLRGULMMVQRVNGO-ZSCHJXSPSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

L-Lysine Acetylsalicylsalicylate (Einecs 301-257-4): Chemical Identity and Procurement Baseline


Einecs 301-257-4 (CAS 93982-68-4) is the L-lysine salt of acetylsalicylsalicylic acid (2-carboxyphenyl 2-(acetyloxy)benzoate), a dimeric ester formed between acetylsalicylic acid and salicylic acid . With molecular formula C22H26N2O8 and molecular weight 446.45 g/mol, this compound belongs to the class of basic amino acid salts of salicylate-derived NSAID-related acids [1]. The acid component, acetylsalicylsalicylic acid (CAS 530-75-6), is a recognized impurity in commercial aspirin and lysine acetylsalicylate preparations, designated as Aspirin EP Impurity D and DL-Lysine Acetylsalicylate EP Impurity L respectively . The L-lysine salt form is structurally distinct from the more common lysine acetylsalicylate (CAS 62952-06-1, the lysine salt of aspirin itself) by virtue of containing an additional salicylate moiety esterified to the aspirin carboxyl group, yielding a compound with fundamentally different hydrolysis behavior, amine reactivity profile, and molecular delivery characteristics [2].

Why Lysine Acetylsalicylate or Aspirin Cannot Substitute for Einecs 301-257-4 in Analytical and Research Applications


Generic substitution between lysine acetylsalicylate (CAS 62952-06-1) and L-lysine acetylsalicylsalicylate (CAS 93982-68-4) is scientifically unsound because these compounds are chemically distinct entities with different molecular compositions, degradation pathways, and reactivity profiles. Lysine acetylsalicylate is a simple 1:1 salt of aspirin (MW 326.34 g/mol), whereas the target compound incorporates acetylsalicylsalicylic acid—a dimeric ester (MW of acid moiety: 300.26 g/mol) that degrades via parallel-consecutive hydrolysis pathways yielding both aspirin and salicylsalicylic acid intermediates [1]. Critically, the acetylsalicylsalicylic acid moiety reacts readily with free amines at physiological pH (7.4–10.2, 37°C) to form salicylamide derivatives at rates proportional to amine concentration, a reactivity not shared by aspirin itself [2]. In the L-lysine salt form, the lysine counterion provides a free ε-amino group that may participate in intramolecular or intermolecular reactions, creating unique stability and impurity considerations absent from lysine acetylsalicylate where the amine is fully protonated in the salt [3]. For analytical reference standard procurement, pharmaceutical impurity profiling, and degradation studies, these differences are quantifiable and consequential—rendering direct interchange impossible without compromising experimental validity.

Quantitative Differentiation Evidence for L-Lysine Acetylsalicylsalicylate (CAS 93982-68-4) Versus Key Comparators


Structural and Molecular Weight Differentiation: Dimeric Ester vs. Monomeric Aspirin Salt

L-Lysine acetylsalicylsalicylate (CAS 93982-68-4) is structurally differentiated from lysine acetylsalicylate (CAS 62952-06-1) by incorporation of acetylsalicylsalicylic acid rather than acetylsalicylic acid as the acidic component. The molecular formula of the target compound is C22H26N2O8 (MW 446.45 g/mol) , compared to C15H22N2O6 (MW 326.34 g/mol) for lysine acetylsalicylate [1]. This represents a 36.8% increase in molecular weight attributable to the additional salicylate moiety in the dimeric ester structure. The acid component alone—acetylsalicylsalicylic acid (CAS 530-75-6)—has molecular formula C16H12O6 (MW 300.26 g/mol) [2], versus C9H8O4 (MW 180.16 g/mol) for aspirin. Each mole of the target compound thus delivers two aromatic salicylate-related moieties, compared to one for lysine acetylsalicylate, a factor directly relevant to molar potency calculations and stoichiometric considerations in formulation or biochemical assay design.

Structural characterization Molecular formula Pharmaceutical reference standards

Aqueous Solubility Enhancement via L-Lysine Salt Formation: Free Acid vs. Salt Form Comparison

The free acid form, acetylsalicylsalicylic acid (CAS 530-75-6), exhibits extremely low intrinsic aqueous solubility of approximately 20 mg/L at 21°C , which is comparable to or lower than aspirin itself (~3 g/L at 25°C). Formation of the L-lysine salt (CAS 93982-68-4) is expected, on the basis of well-established class-level behavior of basic amino acid salts of acidic NSAIDs, to substantially enhance aqueous solubility—analogous to how lysine acetylsalicylate achieves water solubility sufficient for intravenous formulation (freely soluble), whereas aspirin itself requires enteric coating or buffering for oral administration [1]. While direct experimental solubility data for the target L-lysine salt are not available in the open literature, the predicted LogP of 3.46 for the salt form compared to LogP 2.37 for the free acid indicates a complex ionization-dependent partitioning behavior that differs from both the free acid and from lysine acetylsalicylate. The acid dissociation constant (pKa) of the carboxylic acid group in acetylsalicylsalicylic acid is predicted at 2.94 ± 0.36 , indicating that salt formation with the basic L-lysine (pKa ~10.5 for ε-NH2) is thermodynamically favorable.

Aqueous solubility Salt formation Formulation science

Degradation Pathway Differentiation: Parallel-Consecutive Hydrolysis vs. Simple Ester Hydrolysis

Acetylsalicylsalicylic acid (the acid component of CAS 93982-68-4) undergoes degradation via pseudo-first-order kinetics through a complex parallel-consecutive mechanism, as established by Ogawa et al. (1985) using HPLC monitoring at ionic strength 0.5 across a range of pH values [1]. Specifically, the compound degrades through two competing pathways: (1) direct hydrolysis to acetylsalicylic acid (aspirin) and salicylic acid, and (2) deacetylation to salicylsalicylic acid, which subsequently hydrolyzes to salicylic acid. This bifurcated degradation mechanism contrasts sharply with the simple first-order hydrolysis of aspirin (acetylsalicylic acid) to salicylic acid and acetic acid [2], and with lysine acetylsalicylate, which hydrolyzes primarily to release aspirin that then undergoes further degradation [3]. The generation of salicylsalicylic acid as a distinct intermediate is unique to acetylsalicylsalicylic acid derivatives and has implications for stability-indicating analytical methods, impurity profiling, and shelf-life determination.

Hydrolysis kinetics Degradation pathways Stability-indicating analysis

Amine Reactivity at Physiological pH: Immunogenic Potential and Formulation Stability Implications

Bundgaard (1974) demonstrated that acetylsalicylsalicylic acid reacts with free amines in aqueous solutions at pH 7.4–10.2 at 37°C to produce salicylamide derivatives, with reaction rates proportional to the concentration of amine in its free base form [1]. This reactivity is mechanistically distinct from aspirin, which acetylates amine nucleophiles rather than forming salicylamide adducts. The N-salicyloyl group has been reported as an antigenic determinant in acetylsalicylic acid allergy, suggesting that acetylsalicylsalicylic acid must be considered a potentially immunogenic substance involved in allergic reactions [1]. In the L-lysine salt form (CAS 93982-68-4), the lysine counterion provides an ε-amino group (pKa ~10.5) that exists partially in free base form at formulation-relevant pH values, creating the possibility of intramolecular salicylamide formation or intermolecular cross-linking that is not present in lysine acetylsalicylate, where the lysine amine is fully protonated and engaged in salt formation with aspirin's carboxylate [2]. This differential amine reactivity has direct implications for stability during storage in aqueous media and for potential protein conjugation in biological matrices.

Amine reactivity Immunogenicity Salicylamide formation Drug-protein conjugation

Regulatory Reference Standard Utility: Dual EP Impurity Designation for Quality Control Applications

The acid component of CAS 93982-68-4, acetylsalicylsalicylic acid (CAS 530-75-6), holds a unique dual regulatory designation as both Aspirin EP Impurity D and DL-Lysine Acetylsalicylate EP Impurity L under the European Pharmacopoeia . This dual designation means that the compound serves as a certified reference standard for quality control of both aspirin and lysine acetylsalicylate drug substances—a regulatory role that neither aspirin itself nor lysine acetylsalicylate fulfills as an impurity marker . Pharmaceutical secondary standards of acetylsalicylsalicylic acid are commercially available with certified purity of ≥95% by HPLC, specified for analytical method development, method validation (AMV), and quality control (QC) applications in Abbreviated New Drug Applications (ANDA) [1]. The L-lysine salt form (CAS 93982-68-4) extends this utility by providing a water-soluble format of the same chromophoric and structural marker, potentially simplifying standard preparation for aqueous-based HPLC methods compared to the poorly soluble free acid form.

Pharmaceutical impurity standards European Pharmacopoeia Quality control Reference materials

Physicochemical Property Profile: LogP, PSA, and Chromatographic Behavior Differentiation

The target compound (CAS 93982-68-4) presents a distinct physicochemical profile compared to lysine acetylsalicylate. The L-lysine acetylsalicylsalicylate has a predicted LogP of 3.46 and polar surface area (PSA) of 179.24 Ų , compared to the free acid acetylsalicylsalicylic acid with LogP 2.37 and PSA 89.9 Ų [1]. The substantially higher PSA of the salt form (179.24 vs. 89.9 Ų) reflects the contribution of the lysine zwitterion and predicts significantly different chromatographic retention behavior on reversed-phase HPLC columns. The melting point of the acid component (153–160°C) [2] differs from that of aspirin (135–136°C) and lysine acetylsalicylate (120–125°C), providing a thermal identification marker. A validated reversed-phase HPLC method for acetylsalicylsalicylic acid on Newcrom R1 columns using acetonitrile/water/phosphoric acid mobile phase has been established, with formic acid substitution recommended for MS-compatible applications [3]. The boiling point of the acid component is reported at 540.1°C at 760 mmHg (predicted) [2], indicating thermal stability substantially exceeding that of aspirin (decomposes at ~140°C).

Lipophilicity Polar surface area HPLC retention LogP prediction

High-Value Application Scenarios for L-Lysine Acetylsalicylsalicylate (CAS 93982-68-4) Based on Quantitative Differentiation Evidence


Pharmaceutical Impurity Reference Standard for Compendial Quality Control Testing

The dual EP impurity designation of acetylsalicylsalicylic acid (the acid component of CAS 93982-68-4) as both Aspirin Impurity D and DL-Lysine Acetylsalicylate Impurity L [1] makes the L-lysine salt form essential for pharmaceutical QC laboratories performing compendial testing. The water-soluble salt format facilitates preparation of standard solutions at defined concentrations for HPLC system suitability testing, whereas the free acid form's poor aqueous solubility (~20 mg/L at 21°C) [2] complicates standard preparation. Laboratories can use this compound as a certified reference material for method validation (AMV) and quality control in ANDA submissions, directly leveraging its regulatory recognition under EP monographs .

Forced Degradation and Stability-Indicating Method Development for Salicylate-Based Drug Products

The unique parallel-consecutive degradation mechanism of acetylsalicylsalicylic acid—yielding both aspirin and salicylsalicylic acid as intermediates before final degradation to salicylic acid [1]—makes this compound an ideal probe for developing stability-indicating analytical methods that must resolve multiple degradation products. Unlike aspirin, which follows a single-pathway hydrolysis, or lysine acetylsalicylate, which primarily releases aspirin, the target compound challenges chromatographic methods to separate and quantify three distinct salicylate-related species simultaneously. The validated HPLC method using Newcrom R1 columns with acetonitrile/water/phosphoric acid mobile phase [2] provides a starting point for method development.

Investigational Studies on Amine-Reactive Salicylate Derivatives and Drug-Protein Conjugation

The demonstrated reactivity of acetylsalicylsalicylic acid with free amines at physiological pH (7.4–10.2, 37°C) to form salicylamide derivatives [1] positions the L-lysine salt form as a valuable research tool for studying salicylate-protein conjugation mechanisms relevant to aspirin hypersensitivity. The intramolecular proximity of the L-lysine ε-amino group to the reactive ester carbonyl in the salt form creates a unique intramolecular reactivity model system absent from lysine acetylsalicylate, where the amine is already engaged in salt formation [2]. This enables mechanistic studies into the structural determinants of salicylamide immunogenicity.

Chromatographic Method Development and System Suitability Testing for Salicylate Impurity Profiling

The distinctive physicochemical profile of the L-lysine acetylsalicylsalicylate—including a predicted LogP of 3.46 and PSA of 179.24 Ų [1]—provides chromatographic retention behavior that is clearly resolved from aspirin, salicylic acid, and lysine acetylsalicylate on reversed-phase HPLC systems. The free acid's melting point of 153–160°C and thermal stability (bp ~540°C, predicted) [2] further distinguish it from aspirin (mp 135–136°C, decomposes ~140°C). These properties make the compound suitable as a system suitability marker for verifying chromatographic resolution between closely related salicylate impurities in pharmaceutical analysis, where co-elution of aspirin impurity D with other salicylate species is a known analytical challenge.

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